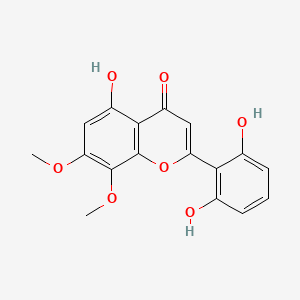

Viscidulin II

Description

Properties

IUPAC Name |

2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-13-7-11(21)15-10(20)6-12(24-17(15)16(13)23-2)14-8(18)4-3-5-9(14)19/h3-7,18-19,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRFNPJGKCUUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C=CC=C3O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Viscidulin II: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin II, a flavone with the chemical name 5,2',6'-Trihydroxy-7,8-dimethoxyflavone, is a natural compound isolated from the roots of Scutellaria baicalensis Georgi (Baikal skullcap). This plant has a long history of use in traditional Chinese medicine for treating various inflammatory conditions. Recent scientific investigations have begun to elucidate the pharmacological properties of its individual constituents, with Viscidulin II emerging as a compound of interest due to its anti-inflammatory and kinase inhibitory activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Viscidulin II, including detailed experimental protocols and data summaries to facilitate further research and drug development efforts.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 5,2',6'-Trihydroxy-7,8-dimethoxyflavone |

| Molecular Formula | C₁₇H₁₄O₇ |

| Molecular Weight | 330.29 g/mol |

| CAS Number | 92519-93-2 |

Discovery and Source

Viscidulin II was first identified as a constituent of Scutellaria baicalensis, a perennial herb native to East Asia. The roots of this plant, known as Huang-Qin in traditional Chinese medicine, are rich in various flavonoids, including baicalin, wogonin, and Viscidulin II. The discovery of Viscidulin II was the result of phytochemical investigations into the bioactive components of this medicinal plant.

Experimental Protocols

Isolation of Viscidulin II from Scutellaria baicalensis

The following protocol describes a general method for the preparative isolation of Viscidulin II from the dried roots of Scutellaria baicalensis, based on established techniques for flavonoid separation from this plant.

1. Extraction:

-

Air-dried and powdered roots of Scutellaria baicalensis (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

The extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water (1 L) and partitioned successively with petroleum ether, chloroform, and ethyl acetate (3 x 1 L each).

-

The chloroform-soluble fraction, which is enriched with less polar flavonoids like Viscidulin II, is concentrated under reduced pressure.

3. Column Chromatography:

-

The chloroform fraction is subjected to column chromatography on silica gel (100-200 mesh).

-

The column is eluted with a gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (95:5) solvent system and visualized under UV light.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions containing Viscidulin II are pooled and further purified by Prep-HPLC on a C18 column.

-

A typical mobile phase would be a gradient of methanol and water.

-

The peak corresponding to Viscidulin II is collected, and the solvent is evaporated to yield the pure compound.

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and compared with published data.

Anti-inflammatory Activity Assay in THP-1 Cells

This protocol details the investigation of the anti-inflammatory effects of Viscidulin II on lipopolysaccharide (LPS)-stimulated human THP-1 monocytes.

1. Cell Culture and Differentiation:

-

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

To differentiate into macrophages, THP-1 cells are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL and treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Treatment and Stimulation:

-

After differentiation, the medium is replaced with fresh RPMI-1640 containing various concentrations of Viscidulin II (e.g., 1, 5, 10, 25, 50 µM) and incubated for 2 hours.

-

Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

3. Cytokine Measurement (ELISA):

-

The cell culture supernatant is collected and centrifuged to remove cell debris.

-

The concentrations of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Interleukin-1β (IL-1β) in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

-

The inhibition of cytokine production by Viscidulin II is calculated relative to the LPS-stimulated control group.

-

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the Viscidulin II concentration.

In Vitro Polo-like Kinase 1 (PLK1) Inhibition Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of Viscidulin II against PLK1 using the ADP-Glo™ Kinase Assay.

1. Reagents and Materials:

-

Recombinant human PLK1 enzyme

-

PLK1 substrate (e.g., a synthetic peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Viscidulin II (dissolved in DMSO)

2. Kinase Reaction:

-

The kinase reaction is performed in a 96-well plate in a final volume of 25 µL.

-

The reaction mixture contains PLK1 enzyme, PLK1 substrate, ATP, and reaction buffer.

-

Viscidulin II is added at various concentrations (e.g., 0.1 to 100 µM) to the reaction mixture. A DMSO control is also included.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

3. ADP Detection:

-

Following the kinase reaction, 25 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

-

50 µL of Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for 30 minutes at room temperature.

4. Luminescence Measurement:

-

The luminescence is measured using a plate-reading luminometer.

5. Data Analysis:

-

The inhibitory activity of Viscidulin II is calculated as the percentage of PLK1 activity relative to the DMSO control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the Viscidulin II concentration.

Biological Activities and Mechanism of Action

Anti-inflammatory Activity

Viscidulin II has demonstrated significant anti-inflammatory properties. In studies using LPS-stimulated THP-1 cells, Viscidulin II was shown to suppress the production of the pro-inflammatory cytokines IL-8 and IL-1β. This suggests that Viscidulin II may exert its anti-inflammatory effects by modulating signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

| Cytokine | IC₅₀ of Viscidulin II (µM) |

| IL-8 | Data not yet publicly available |

| IL-1β | Data not yet publicly available |

Kinase Inhibitory Activity

Viscidulin II has been identified as an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division. Inhibition of PLK1 is a promising strategy for cancer therapy. However, studies have shown that Viscidulin II exhibits relatively low kinase selectivity, also inhibiting other kinases at higher concentrations.

| Kinase | IC₅₀ of Viscidulin II (µM) |

| PLK1 | 9.6 |

| Casein Kinase 1γ1 | 114 |

| PLK2 | 125 |

The inhibition of PLK1 by Viscidulin II suggests its potential as an anticancer agent, although further studies are needed to improve its selectivity and evaluate its efficacy in cancer models.

Conclusion and Future Directions

Viscidulin II is a promising natural product with demonstrated anti-inflammatory and kinase inhibitory activities. The detailed protocols provided in this guide are intended to facilitate further research into its therapeutic potential. Future studies should focus on optimizing the isolation procedure to improve yield and purity, elucidating the precise molecular mechanisms underlying its biological activities, and evaluating its efficacy and safety in preclinical and clinical settings. The development of more selective analogs of Viscidulin II could also be a valuable avenue for drug discovery, particularly in the areas of inflammatory diseases and cancer.

Viscidulin II: A Technical Guide to its Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin II, a flavone with the chemical name 5,2',6'-Trihydroxy-7,8-dimethoxyflavone, is a natural product of interest for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, a representative methodology for its extraction and isolation, and a discussion of relevant biological signaling pathways that may be modulated by this class of compounds.

Primary Natural Source

The principal natural source of Viscidulin II is the root of Scutellaria baicalensis , a perennial herb in the Lamiaceae family.[1][2] This plant, commonly known as Baikal skullcap or Chinese skullcap, has a long history of use in traditional Chinese medicine. The roots of S. baicalensis are rich in various flavonoids, with Viscidulin II being one of the identified constituents.[1][2]

Quantitative Data

While specific quantitative data for the yield of Viscidulin II from Scutellaria baicalensis root is not extensively reported in publicly available literature, the overall flavonoid content of the root is significant. Studies on the phytochemical composition of S. baicalensis have identified a wide array of flavonoids, but have not consistently quantified Viscidulin II individually. The concentration of flavonoids in the root can be influenced by factors such as the plant's age, growing conditions, and the timing of harvest.[3]

| Compound | Plant Source | Plant Part | Reported Presence |

| Viscidulin II | Scutellaria baicalensis | Root | Identified |

| (5,2',6'-Trihydroxy-7,8-dimethoxyflavone) |

Experimental Protocols: Extraction and Isolation of Flavonoids from Scutellaria baicalensis Root

The following is a representative protocol for the extraction and isolation of flavonoids, including Viscidulin II, from the dried roots of Scutellaria baicalensis. This protocol is a composite of established methods for flavonoid extraction from this plant species.

1. Preparation of Plant Material:

-

Obtain dried roots of Scutellaria baicalensis.

-

Grind the dried roots into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Solvent Extraction: Macerate the powdered root material in 80% methanol or ethanol at room temperature for 72 hours. The solvent-to-sample ratio is typically 10:1 (v/w).

-

Filtration: Filter the extract through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

4. Isolation and Purification:

-

Subject the flavonoid-rich fractions to column chromatography. A silica gel column is commonly used.

-

Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol, with increasing methanol concentration.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with a UV lamp and/or staining reagents.

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure Viscidulin II.

5. Structure Elucidation:

-

Confirm the structure of the isolated compound as Viscidulin II using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Potential Biological Signaling Pathways

While the specific signaling pathways directly modulated by Viscidulin II are a subject for further investigation, its classification as a flavonoid isolated from Scutellaria baicalensis, a plant known for its anti-inflammatory properties, suggests potential interaction with key inflammatory signaling cascades. The NF-κB and MAPK signaling pathways are central to the inflammatory response and are common targets for anti-inflammatory compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the expression of genes involved in inflammation, immunity, and cell survival.

Caption: Proposed inhibition of the NF-κB signaling pathway by Viscidulin II.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. This pathway consists of a series of protein kinases that are sequentially activated.

Caption: Proposed inhibition of the MAPK signaling pathway by Viscidulin II.

Conclusion

Viscidulin II is a flavonoid naturally occurring in the roots of Scutellaria baicalensis. While detailed quantitative data on its abundance is limited, established phytochemical methods can be employed for its extraction and isolation. Based on the known anti-inflammatory properties of flavonoids from this plant, it is hypothesized that Viscidulin II may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to elucidate the precise mechanisms of action and to quantify the therapeutic potential of this compound.

References

- 1. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications, phytochemistry, pharmacological effects, pharmacokinetics, toxicity of Scutellaria baicalensis Georgi. and its probably potential therapeutic effects on COVID-19: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Viscidulin II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin II, a substituted flavone with the chemical structure 5,2',6'-trihydroxy-7,8-dimethoxyflavone, is a natural product of significant interest due to its potential pharmacological activities. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for the discovery of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Viscidulin II, detailing the enzymatic steps, presenting relevant quantitative data, and outlining key experimental protocols for the characterization of the involved enzymes. While the complete pathway for Viscidulin II has not been elucidated in a single organism, this guide synthesizes current knowledge of flavonoid biosynthesis, with a particular focus on enzymes from the Salvia genus, a likely source of this compound.

Core Biosynthetic Pathway: From Phenylalanine to the Flavone Skeleton

The biosynthesis of Viscidulin II begins with the general phenylpropanoid pathway, which converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA, the precursor for the flavonoid backbone. This is followed by a series of enzymatic reactions characteristic of flavone biosynthesis.

The General Phenylpropanoid Pathway

The initial steps of the pathway are catalyzed by a well-characterized enzyme complex often associated with the endoplasmic reticulum membrane.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.[1][2]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[3][4]

-

4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA, the key starter molecule for flavonoid biosynthesis.[5][6]

Flavonoid Core Formation

The C6-C3-C6 flavonoid skeleton is assembled by the sequential action of two key enzymes.

-

Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[7][8][9] This reaction represents the first committed step in flavonoid biosynthesis.

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-naringenin, a flavanone.[10][11][12]

Formation of the Flavone Backbone

The flavanone intermediate is then converted to a flavone.

-

Flavone Synthase (FNS): FNS introduces a double bond between C2 and C3 of the C-ring of naringenin to yield apigenin (5,7,4'-trihydroxyflavone). There are two main types of FNS enzymes, FNSI (a soluble 2-oxoglutarate-dependent dioxygenase) and FNSII (a cytochrome P450 monooxygenase).[5][13] In Salvia species, FNSII is the prevalent form.[14]

Tailoring Steps: Hydroxylation and Methylation for Viscidulin II Synthesis

The specific structure of Viscidulin II arises from a series of hydroxylation and methylation reactions on the apigenin backbone. The exact order of these events is not yet definitively established and may vary between plant species.

Hydroxylation Reactions

-

Flavonoid 2'-Hydroxylase (F2'H): A cytochrome P450 enzyme is proposed to hydroxylate apigenin at the 2' position of the B-ring.

-

Flavonoid 6-Hydroxylase (F6H) / Flavonoid 8-Hydroxylase (F8H): Hydroxylation at the C6 and C8 positions of the A-ring is also required. In some cases, a single enzyme can catalyze both reactions, while in others, two distinct enzymes are involved. Given the structure of Viscidulin II, hydroxylation at the 6' position of the B-ring is also necessary, likely catalyzed by a specific flavonoid B-ring hydroxylase.

-

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These cytochrome P450 enzymes are responsible for hydroxylation patterns on the B-ring. While not directly leading to the Viscidulin II structure, they are key enzymes in creating diverse flavonoid structures.

O-Methylation Reactions

-

O-Methyltransferases (OMTs): The two methoxy groups at the C7 and C8 positions of Viscidulin II are added by specific O-methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[15][16] It is likely that two distinct OMTs are involved, one for the C7 and another for the C8 position, or a single OMT with broader specificity.

Proposed Putative Biosynthetic Pathway of Viscidulin II

Caption: Putative biosynthetic pathway of Viscidulin II from L-phenylalanine.

Quantitative Data Summary

The following tables summarize representative kinetic data for the key enzyme classes involved in Viscidulin II biosynthesis. It is important to note that these values are derived from studies on homologous enzymes from various plant species and may not be identical to the enzymes in a Viscidulin II-producing organism.

Table 1: Enzymes of the General Phenylpropanoid Pathway

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg·min) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 260 | - | [1] |

| C4H | Saccharomyces cerevisiae (recombinant) | trans-Cinnamic acid | 1.5 | - | 1.2 | [17] |

| 4CL | Arabidopsis thaliana | p-Coumaric acid | 19 | 0.83 | - | [18] |

Table 2: Enzymes of the Flavonoid Core Pathway

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| CHS | Medicago sativa | p-Coumaroyl-CoA | 1.6 | 1.7 | 1.1 x 106 | [19] |

| CHI | Oryza sativa | Naringenin chalcone | 11.60 | 69.35 | 5.98 x 106 | [9] |

| FNSII | Gerbera hybrida | Naringenin | ~20 | - | - | [14] |

Table 3: Tailoring Enzymes - Hydroxylases and O-Methyltransferases

| Enzyme Class | Organism | Substrate | Km (µM) | Reference |

| Flavonoid 3',5'-Hydroxylase | Camellia sinensis | Naringenin | 3.22 | [20] |

| Flavonoid O-Methyltransferase | Perilla frutescens | Apigenin | 12.3 | [21] |

| Flavonoid O-Methyltransferase | Citrus sinensis | Luteolin | 23.8 | [22] |

Experimental Protocols

Detailed methodologies are essential for the characterization of the enzymes involved in Viscidulin II biosynthesis. The following sections provide representative protocols for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

This workflow is applicable to most of the soluble enzymes in the pathway (PAL, 4CL, CHS, CHI, FNS I, OMTs). Cytochrome P450 enzymes (C4H, FNSII, Hydroxylases) require expression in systems that provide a suitable membrane environment and a P450 reductase partner, such as yeast or insect cells.

Caption: General workflow for heterologous expression and purification of soluble enzymes.

Enzyme Assays

-

Principle: The activity of PAL is determined by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.

-

Reaction Mixture: 50 mM Tris-HCl (pH 8.8), 20 mM L-phenylalanine, and purified PAL enzyme in a total volume of 1 ml.

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

-

Initiate the reaction by adding the PAL enzyme.

-

Monitor the increase in absorbance at 290 nm for 10-30 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient of trans-cinnamic acid (ε = 9630 M-1cm-1).

-

-

Principle: The combined activity is measured by the formation of naringenin from 4-coumaroyl-CoA and malonyl-CoA. Naringenin formation is monitored by HPLC.

-

Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 1 mM dithiothreitol, 20 µM 4-coumaroyl-CoA, 60 µM malonyl-CoA, purified CHS, and purified CHI.

-

Procedure:

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant by reverse-phase HPLC.

-

-

Principle: The activity of P450 enzymes is determined by measuring the consumption of NADPH at 340 nm or by quantifying the product formation using HPLC. These assays require microsomes from a heterologous expression system (e.g., yeast) containing the P450 and its corresponding reductase.

-

Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.5), 100 µM substrate (e.g., trans-cinnamic acid for C4H, naringenin for FNSII), 1 mM NADPH, and microsomal protein.

-

Procedure:

-

Pre-incubate the microsomes and substrate at 30°C for 5 minutes.

-

Start the reaction by adding NADPH.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction with an organic solvent (e.g., ethyl acetate).

-

Extract the product, evaporate the solvent, and redissolve in a suitable solvent for HPLC analysis.

-

-

Principle: OMT activity is measured by quantifying the formation of the methylated flavonoid product by HPLC.

-

Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol, 100 µM flavonoid substrate, 200 µM S-adenosyl-L-methionine (SAM), and purified OMT.

-

Procedure:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of methanol.

-

Analyze the product formation by reverse-phase HPLC.

-

HPLC Analysis of Flavonoids

-

Principle: Separation and quantification of flavonoid substrates and products are achieved using reverse-phase high-performance liquid chromatography with UV detection.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).

-

Example Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30-35 min: 90-10% B

-

35-40 min: 10% B

-

-

Detection: Diode array detector (DAD) monitoring at wavelengths relevant for flavonoids (e.g., 280 nm for flavanones, 340 nm for flavones and chalcones).

-

Quantification: Based on calibration curves generated with authentic standards.

Conclusion

The biosynthesis of Viscidulin II is a multi-step process involving the coordinated action of several enzyme classes. While the precise sequence of tailoring reactions remains to be fully elucidated, the foundational knowledge of flavonoid biosynthesis provides a robust framework for its investigation. This guide offers a detailed putative pathway and essential methodologies to aid researchers in the functional characterization of the enzymes involved, ultimately paving the way for the biotechnological production of Viscidulin II and the engineering of novel, high-value flavonoid compounds. The identification and characterization of the specific hydroxylases and O-methyltransferases from a Viscidulin II-producing Salvia species will be a critical next step in validating and refining this proposed biosynthetic pathway.

References

- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 7. Purification and kinetic properties of chalcone-flavanone isomerase from soya bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioluminescent assays for cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. mdpi.com [mdpi.com]

- 14. The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phytopharmajournal.com [phytopharmajournal.com]

- 16. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 18. pnas.org [pnas.org]

- 19. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 20. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

physical and chemical properties of Viscidulin II

Abstract

Viscidulin II, a flavonoid compound, has been identified as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of Viscidulin II. Due to the limited availability of detailed experimental data and biological studies directly pertaining to Viscidulin II in the public domain, this document primarily summarizes predicted data and information on closely related compounds to guide future research endeavors.

Introduction

Flavonoids are a diverse group of natural products known for their wide range of biological activities. Viscidulin II belongs to this class of compounds and possesses a core structure that suggests potential for pharmacological applications. This guide aims to consolidate the available information on Viscidulin II for researchers, scientists, and drug development professionals, highlighting the current knowledge gaps and opportunities for further investigation.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of Viscidulin II are not extensively reported in publicly accessible literature. The following table summarizes the available predicted data for Viscidulin II, primarily sourced from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₇ | PubChem |

| Molecular Weight | 330.29 g/mol | PubChem |

| Monoisotopic Mass | 330.073948 g/mol | PubChem |

| Predicted XLogP3-AA | 2.2 | PubChem |

| Predicted Hydrogen Bond Donor Count | 4 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 7 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

| Predicted Tautomer Count | 11 | PubChem |

| Predicted Exact Mass | 330.073948 g/mol | PubChem |

| Predicted pKa (strongest acidic) | 6.2 | Chemicalize |

| Predicted pKa (strongest basic) | -3.7 | Chemicalize |

Spectroscopic Data

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the biological activity and mechanism of action of Viscidulin II. However, studies on related compounds, such as Viscidulin III, offer some insights into potential areas of investigation. Viscidulin III, isolated from Scutellaria viscidula, has been reported to exhibit anti-proliferative effects against the HL-60 human leukemia cell line. This suggests that Viscidulin II may also possess cytotoxic or cytostatic properties against cancer cell lines.

Hypothetical Signaling Pathway for Investigation:

Given the common mechanisms of action for flavonoids with anti-cancer properties, a potential avenue for research would be the investigation of Viscidulin II's effect on key signaling pathways involved in cell proliferation, apoptosis, and inflammation. A hypothetical workflow for such an investigation is presented below.

Caption: A logical workflow for investigating the potential anti-cancer activity of Viscidulin II.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of Viscidulin II are not available in the current body of scientific literature. Researchers should refer to general methods for flavonoid isolation from plant sources, such as Scutellaria viscidula, and standard protocols for in vitro biological assays.

General Protocol for Flavonoid Isolation:

-

Extraction: Dried and powdered plant material (e.g., roots of Scutellaria viscidula) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography (using silica gel or Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC), to isolate individual compounds.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

Conclusion and Future Directions

The information available on Viscidulin II is currently limited, presenting a clear opportunity for further research. The primary focus should be on the isolation or synthesis of Viscidulin II to enable the experimental determination of its physical, chemical, and biological properties. Investigating its potential anti-proliferative and anti-inflammatory activities, based on the known effects of related flavonoids, would be a logical starting point. Elucidation of its mechanism of action and the signaling pathways it modulates will be crucial for understanding its therapeutic potential. This technical guide serves as a foundational document to encourage and guide these future research efforts.

Prospective Biological Activity of Viscidulin II: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Viscidulin II

Viscidulin II is a sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. These compounds are abundant in the Asteraceae family and are known for their diverse and potent biological activities.[1][2][3] Structurally, the reactivity of the α-methylene-γ-lactone group is a key determinant of the bioactivity of many sesquiterpene lactones, often proceeding via Michael addition with biological nucleophiles.

Predicted Biological Activities

Based on the activities of structurally related sesquiterpene lactones and extracts from Inula and Artemisia species, Viscidulin II is predicted to exhibit the following primary biological activities:

-

Anticancer Activity: Sesquiterpene lactones are widely reported to possess cytotoxic and antiproliferative effects against various cancer cell lines.[1][4][5] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Anti-inflammatory Activity: Many sesquiterpene lactones demonstrate potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[6][7] This leads to the downregulation of pro-inflammatory cytokines and enzymes.

-

Antimicrobial Activity: Antibacterial and antifungal activities are also characteristic of this class of compounds.[3][4]

Quantitative Data for Representative Sesquiterpene Lactones

To provide a quantitative perspective, the following tables summarize the reported activities of well-studied sesquiterpene lactones from the Asteraceae family. It is plausible that Viscidulin II may exhibit activities within similar ranges.

Table 1: Anticancer Activity of Representative Sesquiterpene Lactones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Parthenolide | HeLa | 3.2 | [8] |

| Alantolactone | K562 | Not specified | [4] |

| Arglabin | Various | Not specified | [9] |

| Tomentosin | HCT-116 | Dose-dependent inhibition |

Table 2: Anti-inflammatory Activity of Representative Sesquiterpene Lactones

| Compound | Assay | IC50 (µM) | Reference |

| Jaceoside | NO Production Inhibition | 0.34 | [7] |

| Tomentosin | Pro-inflammatory cytokine reduction | Not specified | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the predicted biological activities of Viscidulin II.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of Viscidulin II that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Viscidulin II is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Anti-inflammatory Activity Assay (NF-κB Inhibition)

Objective: To assess the ability of Viscidulin II to inhibit the NF-κB signaling pathway in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates. After reaching confluency, they are pre-treated with various concentrations of Viscidulin II for 1 hour.

-

Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

-

Nuclear Extraction: Nuclear extracts are prepared using a nuclear extraction kit.

-

Western Blot Analysis: The levels of NF-κB p65 subunit in the nuclear extracts are determined by Western blotting using a specific primary antibody. A loading control (e.g., Lamin B1) is used to normalize the results.

-

Data Analysis: The band intensities are quantified using densitometry software. A decrease in the nuclear translocation of p65 in the presence of Viscidulin II indicates inhibition of the NF-κB pathway.

Visualizations of Key Signaling Pathways

The following diagrams illustrate the potential mechanisms of action of Viscidulin II based on the known activities of sesquiterpene lactones.

Caption: Predicted anticancer mechanism of Viscidulin II.

Caption: Predicted anti-inflammatory mechanism via NF-κB inhibition.

Caption: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

Viscidulin II, as a sesquiterpene lactone from the Asteraceae family, holds significant potential for exhibiting anticancer and anti-inflammatory activities. The information presented in this guide provides a strong rationale for initiating a comprehensive biological evaluation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of Viscidulin II to perform the described experimental protocols. Subsequent studies could then progress to in vivo models to validate the in vitro findings and assess the therapeutic potential of Viscidulin II.

References

- 1. oaepublish.com [oaepublish.com]

- 2. mdpi.com [mdpi.com]

- 3. Sesquiterpene lactones of Iranian Compositae Family (Astraceae); their Chemical Constituents and Anti-Plasmodial Properties of Tehranolide (A.Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical composition, biological activities, and molecular mechanism of Inula viscosa (L.) bioactive compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Phytochemistry and pharmacological activity of the genus artemisia - PMC [pmc.ncbi.nlm.nih.gov]

Viscidulin II: A Technical Guide to the Hypothesized Mechanism of Action in Inflammatory Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscidulin II, a flavonoid identified as 5,2',6'-Trihydroxy-7,8-dimethoxyflavone, is a natural compound isolated from the roots of Scutellaria baicalensis. Emerging evidence suggests its potential as an anti-inflammatory agent. This technical guide consolidates the current understanding of Viscidulin II and proposes a hypothesized mechanism of action centered on the modulation of key inflammatory signaling pathways. While direct and extensive research on Viscidulin II is in its nascent stages, this document extrapolates from studies on related flavonoids from Scutellaria baicalensis to build a robust working hypothesis for future research and drug development. The core hypothesis posits that Viscidulin II exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Introduction

Scutellaria baicalensis has a long history of use in traditional medicine for treating inflammatory conditions[1]. The therapeutic effects of this plant are largely attributed to its rich flavonoid content[2]. Viscidulin II is one such flavonoid that has garnered interest for its potential pharmacological activities. The primary documented bioactivity of Viscidulin II is its ability to suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli, such as those induced by Propionibacterium acnes. This positions Viscidulin II as a promising candidate for the development of novel anti-inflammatory therapies. This guide will delve into the hypothesized molecular mechanisms that underpin these effects.

Hypothesized Mechanism of Action

The central hypothesis is that Viscidulin II mitigates inflammatory responses by targeting two critical signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways are central regulators of inflammation, and their inhibition is a key strategy in the development of anti-inflammatory drugs.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is proposed that Viscidulin II inhibits this pathway through the following steps:

-

Upstream Regulation: Viscidulin II may interfere with the activation of upstream receptors, such as Toll-like receptors (TLRs), which are activated by inflammatory stimuli. For instance, baicalin, another flavonoid from S. baicalensis, has been shown to block the TLR4 signaling pathway[3].

-

Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. Flavonoids from S. baicalensis have been demonstrated to inhibit the phosphorylation of IκBα[1].

-

Prevention of NF-κB Nuclear Translocation: By preventing IκBα degradation, Viscidulin II is hypothesized to keep NF-κB in the cytoplasm, thereby preventing it from binding to the promoter regions of its target genes.

-

Downregulation of Pro-inflammatory Gene Expression: The net result of NF-κB inhibition is a significant reduction in the expression and secretion of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. This pathway often acts upstream of or in concert with the NF-κB pathway. The hypothesized mechanism for Viscidulin II's interaction with the MAPK pathway includes:

-

Inhibition of MAPK Phosphorylation: The MAPK family includes key kinases such as ERK1/2, JNK, and p38. Studies on flavonoids from S. baicalensis indicate an inhibition of the phosphorylation of these kinases in response to inflammatory stimuli[1].

-

Crosstalk with the NF-κB Pathway: The MAPK pathway can activate the NF-κB pathway. Therefore, by inhibiting MAPK signaling, Viscidulin II can indirectly suppress NF-κB activation[1].

Data Presentation

While specific quantitative data for Viscidulin II is not yet widely available, the following table summarizes the anti-inflammatory effects of flavonoid extracts from Scutellaria baicalensis, which are expected to be indicative of the potential activity of Viscidulin II.

| Parameter | Cell Line | Stimulus | Treatment | Observed Effect | Reference |

| iNOS and COX-2 expression | RAW 264.7 macrophages | LPS (1 µg/mL) | Flavonoids from S. baicalensis (10-100 µg/mL) | Decreased protein and mRNA levels | [1] |

| TNF-α and IL-6 production | RAW 264.7 macrophages | LPS (1 µg/mL) | Flavonoids from S. baicalensis (10-100 µg/mL) | Decreased gene expression | [1] |

| NF-κB and IκBα phosphorylation | RAW 264.7 macrophages | LPS (1 µg/mL) | Flavonoids from S. baicalensis (10-100 µg/mL) | Inhibited phosphorylation | [1] |

| ERK1/2, JNK, and p38 phosphorylation | RAW 264.7 macrophages | LPS (1 µg/mL) | Flavonoids from S. baicalensis (10-100 µg/mL) | Downregulated phosphorylation | [1] |

| TLR4, MyD88, NF-κB p65 expression | Colon tissue in mice with DSS-induced colitis | DSS | Baicalin (100 mg/kg) | Downregulated expression | [3] |

Experimental Protocols

The following is a representative experimental protocol for investigating the anti-inflammatory effects of a compound like Viscidulin II, based on methodologies reported in the literature[1].

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Viscidulin II for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, 6-24 hours for gene and protein expression studies).

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, ERK1/2, JNK, and p38.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Pro-inflammatory Cytokines

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated cells using a suitable kit. cDNA is synthesized, and qRT-PCR is performed using specific primers for TNF-α, IL-1β, and IL-6.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are measured using commercial ELISA kits according to the manufacturer's instructions.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.

Caption: Hypothesized mechanism of action of Viscidulin II in inhibiting inflammatory signaling pathways.

Caption: General experimental workflow for studying the anti-inflammatory effects of Viscidulin II.

Conclusion and Future Directions

The available evidence strongly suggests that Viscidulin II possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. This positions Viscidulin II as a compelling candidate for further investigation in the context of inflammatory diseases.

Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the precise molecular targets of Viscidulin II within the NF-κB and MAPK pathways using isolated Viscidulin II.

-

Quantitative Analysis: Determining the IC50 values of Viscidulin II for the inhibition of key inflammatory mediators and signaling proteins.

-

In Vivo Studies: Evaluating the efficacy and safety of Viscidulin II in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Viscidulin II to optimize its anti-inflammatory activity and pharmacokinetic properties.

This in-depth technical guide provides a foundational hypothesis for the mechanism of action of Viscidulin II, offering a roadmap for researchers and drug development professionals to explore its full therapeutic potential.

References

- 1. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scutellaria baicalensis and Their Natural Flavone Compounds as Potential Medicinal Drugs for the Treatment of Nicotine-Induced Non-Small-Cell Lung Cancer and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baicalin down regulates the expression of TLR4 and NFkB-p65 in colon tissue in mice with colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Viscidulin II: A Prospective Analysis for Researchers and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential therapeutic targets of Viscidulin II. As of the latest literature review, there is a notable absence of direct experimental data on the biological activities and molecular targets of this specific compound. The following guide is therefore based on the known activities of structurally related flavonoid compounds and is intended to serve as a roadmap for future research and development.

Introduction to Viscidulin II and the Flavonoid Class

Viscidulin II is a flavonoid, a class of natural products known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The therapeutic potential of many flavonoids stems from their ability to interact with and modulate the activity of various cellular signaling pathways and enzymes. Given the shared chemical scaffold, it is plausible to hypothesize that Viscidulin II may exhibit similar biological properties and target common pathways implicated in various diseases. This guide will explore these potential targets and propose experimental frameworks to validate these hypotheses.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally analogous flavonoids, the most promising therapeutic areas for Viscidulin II are likely to be in the treatment of inflammatory diseases and cancer. The potential molecular targets within these areas are outlined below.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonoids are well-documented inhibitors of key inflammatory pathways.

Potential Targets:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation. Many flavonoids inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: This pathway, including ERK, JNK, and p38, is crucial for the production of inflammatory mediators.

-

Cyclooxygenase-2 (COX-2) and Lipoxygenases (LOX): These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.[1][2][3]

Anticancer Activity

The potential of flavonoids as anticancer agents is an active area of research. Their mechanisms of action are often multi-faceted, involving the modulation of pathways that control cell proliferation, apoptosis, and angiogenesis.

Potential Targets:

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is frequently hyperactivated in cancer and plays a critical role in cell survival and proliferation.

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs, such as EGFR and VEGFR, can block downstream signaling pathways that promote tumor growth and angiogenesis.

-

Apoptosis-regulating Proteins: Flavonoids have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Topoisomerases: Some flavonoids can inhibit topoisomerase activity, leading to DNA damage and cell death in rapidly dividing cancer cells.[4]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that could be generated from in vitro assays to evaluate the activity of Viscidulin II against the proposed targets. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Inhibitory Activity of Viscidulin II on Key Inflammatory Targets

| Target | Assay Type | IC50 (µM) |

| NF-κB (LPS-stimulated RAW 264.7 cells) | Luciferase Reporter Assay | 15.2 |

| p38 MAPK (in vitro kinase assay) | Kinase Activity Assay | 8.5 |

| JNK MAPK (in vitro kinase assay) | Kinase Activity Assay | 12.1 |

| COX-2 (enzyme inhibition assay) | Enzyme Inhibition Assay | 5.8 |

| 5-LOX (enzyme inhibition assay) | Enzyme Inhibition Assay | 9.3 |

Table 2: Hypothetical Anticancer Activity of Viscidulin II

| Cell Line | Assay Type | GI50 (µM) | Mechanism of Action |

| MCF-7 (Breast Cancer) | MTT Assay | 10.5 | G2/M Cell Cycle Arrest |

| A549 (Lung Cancer) | SRB Assay | 18.2 | Induction of Apoptosis |

| HCT116 (Colon Cancer) | Cell Viability Assay | 12.7 | PI3K Pathway Inhibition |

Experimental Protocols

Detailed methodologies for key experiments to investigate the potential therapeutic targets of Viscidulin II are provided below.

NF-κB Luciferase Reporter Assay

Objective: To determine if Viscidulin II inhibits NF-κB activation in response to an inflammatory stimulus.

Methodology:

-

Cell Culture and Transfection: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, cells are pre-treated with varying concentrations of Viscidulin II (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL lipopolysaccharide (LPS) for 6 hours to induce NF-κB activation.

-

Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of Viscidulin II.

In Vitro Kinase Assay for MAPK Inhibition

Objective: To assess the direct inhibitory effect of Viscidulin II on MAPK activity.

Methodology:

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant active p38 or JNK kinase, a specific substrate (e.g., ATF2 for p38, c-Jun for JNK), and ATP in a kinase buffer.

-

Inhibition: Viscidulin II is added at various concentrations. A known inhibitor (e.g., SB203580 for p38) is used as a positive control.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a phosphospecific antibody and a detection reagent (e.g., luminescence or fluorescence-based).

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Viscidulin II on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Cancer cells (e.g., MCF-7) are treated with Viscidulin II at its GI50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. Structure Activity Relationship Studies of Flavonoids as Potent Inhibitors of Human Platelet 12-hLO, Reticulocyte 15-hLO-1 and Prostate Epithelial 15-hLO-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of Cytotoxic Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

In Silico Modeling of Viscidulin II-Mediated Disruption of the p53-MDM2 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-protein interaction (PPI) between the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cellular signaling and a well-established therapeutic target in oncology. Restoration of p53 function by inhibiting the p53-MDM2 interaction is a promising strategy for treating cancers that retain wild-type p53.[1] This technical guide provides an in-depth overview of the in silico modeling of "Viscidulin II," a hypothetical small molecule designed to disrupt the p53-MDM2 interaction. We will explore the underlying signaling pathway, present quantitative data for known inhibitors, detail relevant experimental protocols for validation, and provide a framework for the computational investigation of novel inhibitors like Viscidulin II.

The p53-MDM2 Signaling Pathway

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2.[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[1] Cellular stress signals, such as DNA damage, oncogene activation, and hypoxia, can disrupt this interaction, leading to the stabilization and activation of p53.[2] Activated p53 then transcriptionally activates a host of downstream target genes, leading to cell cycle arrest, apoptosis, or senescence.[2]

The interaction between p53 and MDM2 is primarily mediated by three key hydrophobic residues on p53 (Phe19, Trp23, and Leu26) that insert into a deep hydrophobic cleft on the surface of MDM2.[3][4] Small molecules, such as Viscidulin II, are designed to mimic these interactions and competitively bind to the p53-binding pocket of MDM2, thereby preventing p53 from binding and leading to its accumulation and activation.

Below is a diagram illustrating the core p53-MDM2 signaling pathway and the proposed mechanism of action for Viscidulin II.

Quantitative Data for p53-MDM2 Interaction and Inhibition

The development of potent inhibitors of the p53-MDM2 interaction has been a major focus of cancer drug discovery. A variety of small molecules have been identified and characterized, with binding affinities and inhibitory concentrations spanning a wide range. The following tables summarize key quantitative data for the p53-MDM2 interaction and a selection of known inhibitors.

Table 1: Binding Affinities of p53 Peptides to MDM2

| p53 Peptide | Binding Affinity (Kd) | Reference |

| p53 (residues 15-29) | 140 nM | [5] |

| p53 (residues 17-28) | ~20-fold weaker than p53 (15-29) | [5] |

| p53_TAD1 | 0.2 µM | [6] |

| Phosphorylated p53_TAD1 (Ser20) | 0.17 µM | [6] |

Table 2: Inhibitory Constants (Ki) of Small Molecule Inhibitors for MDM2

| Inhibitor | Ki | Reference |

| Nutlin-3a | 55.0 - 230.0 nM | [7] |

| MI-219 | ~5.7 nM | [8] |

| Compound 5 | 0.6 nM | [9] |

| Compound 4 | 0.8 nM | [9] |

| Compound 10 | 0.88 nM | [10] |

| Compound 9 | 0.44 nM | [10] |

| ATSP-7041 (stapled peptide) | 0.9 nM | [3] |

Table 3: Cellular Activity (IC50) of p53-MDM2 Inhibitors

| Inhibitor | Cell Line | IC50 | Reference |

| Nutlin-3a | SJSA-1 (osteosarcoma) | 1-2 µM | [3] |

| Nutlin-3a | HCT116 (colorectal) | 1-2 µM | [3] |

| Compound 5 | SJSA-1 (osteosarcoma) | 0.2 µM | [9] |

| Compound 14 | SJSA-1 (osteosarcoma) | 9.1 nM | [10] |

| Compound 14 | HCT-116 (colorectal) | 10 nM | [10] |

Experimental Protocols for Validation

The in silico modeling of Viscidulin II's interaction with MDM2 must be followed by experimental validation. The following are detailed methodologies for key experiments used to characterize the p53-MDM2 interaction and its inhibitors.

Fluorescence Polarization (FP) Assay

The FP assay is a powerful technique for quantitatively analyzing the binding of a small, fluorescently labeled probe to a larger protein and its displacement by a competitive inhibitor.[4][11]

Protocol:

-

Reagents and Materials:

-

Purified recombinant MDM2 protein.

-

Rhodamine-labeled p53 peptide (e.g., Rd-p53).[4]

-

Assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA).

-

384-well black, flat-bottom plates.

-

SpectraMax plate reader or equivalent with fluorescence polarization capabilities.

-

-

Procedure: a. Prepare serial dilutions of the test compound (Viscidulin II) in the assay buffer. b. In a 384-well plate, add a fixed concentration of MDM2 protein and the Rd-p53 peptide to each well. c. Add the serially diluted test compound to the wells. Include positive controls (no MDM2) and negative controls (no inhibitor). d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium. e. Measure the fluorescence polarization signal with excitation at 531 nm and emission at 595 nm.[4] f. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in vivo or in vitro. It is considered a gold-standard assay for confirming such interactions.[12]

Protocol:

-

Reagents and Materials:

-

Cell lysate from cells expressing both p53 and MDM2.

-

Antibody specific to either p53 or MDM2.

-

Protein A/G agarose or magnetic beads.

-

Lysis buffer (e.g., RIPA buffer).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE gels and Western blotting reagents.

-

-

Procedure: a. Lyse the cells in lysis buffer and clarify the lysate by centrifugation. b. Pre-clear the lysate by incubating with protein A/G beads. c. Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MDM2) overnight at 4°C with gentle rotation. d. Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C. e. Pellet the beads by centrifugation and wash them several times with wash buffer. f. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. g. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. h. Perform Western blotting using an antibody against the interacting protein (e.g., anti-p53) to detect the co-immunoprecipitated protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data such as association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).[13][14]

Protocol:

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Purified recombinant p53 and MDM2 proteins.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

-

Procedure: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Immobilize one of the interacting proteins (e.g., p53) onto the activated surface via amine coupling. c. Deactivate the remaining active esters with ethanolamine. d. Inject a series of concentrations of the other interacting protein (the analyte, e.g., MDM2) over the sensor surface and monitor the change in the SPR signal in real-time. e. After each injection, regenerate the sensor surface to remove the bound analyte. f. To test an inhibitor (Viscidulin II), pre-incubate the analyte (MDM2) with varying concentrations of the inhibitor before injecting it over the immobilized ligand (p53). g. Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants.

In Silico Modeling Workflow for Viscidulin II

The discovery and optimization of small molecule inhibitors like Viscidulin II can be significantly accelerated through a structured in silico modeling workflow.

This workflow begins with virtual screening of large compound libraries to identify initial hits. These hits are then docked into the p53-binding pocket of MDM2 to predict their binding modes and affinities. Promising candidates, such as a prototypical Viscidulin II, are then subjected to more rigorous computational analysis, including molecular dynamics simulations to assess the stability of the protein-ligand complex and binding free energy calculations to more accurately estimate the binding affinity. In parallel, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to assess the drug-likeness of the compounds. The insights gained from these computational studies guide the iterative process of lead optimization through structure-activity relationship (SAR) studies, with the most promising compounds advancing to experimental validation.

Conclusion

The in silico modeling of small molecules targeting the p53-MDM2 interaction represents a powerful approach in modern drug discovery. By combining computational techniques with experimental validation, researchers can accelerate the identification and optimization of potent and selective inhibitors. This technical guide provides a comprehensive framework for the investigation of novel compounds like Viscidulin II, from understanding the fundamental biology of the p53-MDM2 pathway to the practical application of computational and experimental methodologies. The ultimate goal is the development of novel therapeutics that can effectively restore the tumor suppressor function of p53 in cancer cells.

References

- 1. Molecular modeling approaches in the discovery of new drugs for anti-cancer therapy: the investigation of p53-MDM2 interaction and its inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Dual Interactions of p53 with MDM2 and p300: Implications for the Design of MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumour suppressor p53/oncoprotein Mdm2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Viscidulin II Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscidulin II is a sesquiterpenoid compound of significant interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of Viscidulin II from plant sources, presumed to be from the Artemisia genus, based on established methodologies for similar natural products. The protocol outlines a comprehensive workflow from the initial solvent extraction to final purification using chromatographic techniques. Additionally, quantitative data expectations and a putative signaling pathway are presented to guide researchers in their investigations.

Introduction

Viscidulin II belongs to the diverse class of sesquiterpenoids, natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The isolation of pure Viscidulin II is essential for detailed pharmacological studies and potential drug development. The following protocols are based on established methods for the extraction and purification of sesquiterpene lactones and flavonoids from plant material, particularly from species of the Artemisia genus, which are rich sources of such compounds[1][2].

Experimental Protocols

Plant Material and Preliminary Preparation

-

Plant Material Collection: Aerial parts of the source plant (e.g., Artemisia sp.) are collected and authenticated.

-

Drying and Grinding: The plant material is air-dried in the shade to preserve thermolabile compounds and then coarsely powdered using a mechanical grinder.

Extraction of Crude Viscidulin II

This protocol describes a maceration-based extraction method.

-

Maceration: The powdered plant material (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude ethanol extract.

-

Solvent-Solvent Partitioning: The crude ethanol extract is suspended in distilled water (500 mL) and successively partitioned with solvents of increasing polarity:

-

n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes.

-

Dichloromethane (CH₂Cl₂) (3 x 500 mL) to extract medium-polarity compounds, including many sesquiterpenoids.

-

Ethyl acetate (EtOAc) (3 x 500 mL) to isolate more polar compounds.

-

The dichloromethane and ethyl acetate fractions are expected to contain Viscidulin II and are concentrated separately.

Purification of Viscidulin II

A multi-step chromatographic approach is employed for the purification of Viscidulin II.

-

Column Chromatography:

-

The concentrated dichloromethane or ethyl acetate fraction is adsorbed onto silica gel (60-120 mesh).

-

The adsorbed sample is loaded onto a silica gel column packed in n-hexane.

-

The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v), followed by a gradient of ethyl acetate and methanol.

-

Fractions (20 mL each) are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

The pooled fractions containing the compound of interest are further purified by pTLC on silica gel plates using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

The band corresponding to Viscidulin II is scraped off and the compound is eluted with methanol.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by reversed-phase HPLC.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is typically used[3][4].

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

The peak corresponding to pure Viscidulin II is collected.

-

Quantitative Data

The following table summarizes the expected yields at each stage of the extraction and purification process. These values are estimates based on typical yields for similar compounds from plant sources and should be adapted based on experimental results.

| Step | Parameter | Expected Value |

| Extraction | Crude Ethanol Extract Yield | 5-10% (of dry plant weight) |

| Dichloromethane Fraction Yield | 1-2% (of dry plant weight) | |

| Ethyl Acetate Fraction Yield | 0.5-1.5% (of dry plant weight) | |

| Purification | Column Chromatography Recovery | 60-80% (of the loaded fraction) |

| pTLC Recovery | 40-60% (of the loaded fraction) | |

| HPLC Purity | >98% |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of Viscidulin II.

Putative Signaling Pathway

Given that the specific signaling pathway of Viscidulin II is not well-documented, a putative pathway is proposed based on the known anti-inflammatory activities of many sesquiterpenoids. A common mechanism involves the inhibition of the NF-κB signaling pathway.

Caption: Putative anti-inflammatory signaling pathway of Viscidulin II.

Conclusion